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3'-DA Cep
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Overview
Description
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is a chemical compound commonly used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where the 3’-hydroxyl group is replaced with a hydrogen atom, and the 5’-hydroxyl group is modified with a phosphoramidite group. This compound is crucial in the field of molecular biology and biochemistry, particularly in the synthesis of DNA and RNA sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) typically involves the reaction of 3’-deoxyadenosine with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite. The reaction is carried out in the presence of a catalyst such as 1H-tetrazole in acetonitrile at room temperature for about 2 hours . The product is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The phosphoramidite group can be substituted with other nucleophilic groups.
Hydrolysis: The compound can undergo hydrolysis to form 3’-deoxyadenosine and diisopropylamine.
Common Reagents and Conditions
Oxidation: Typically carried out using iodine in the presence of water and pyridine.
Substitution: Commonly involves nucleophiles such as alcohols or amines in the presence of a base.
Hydrolysis: Performed using aqueous acid or base under mild conditions.
Major Products Formed
Oxidation: Produces 3’-deoxyadenosine-5’-phosphate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Hydrolysis: Results in the formation of 3’-deoxyadenosine and diisopropylamine.
Scientific Research Applications
Scientific Research Applications
3'-DA Cep is primarily utilized in the following areas:
-
Oligonucleotide Synthesis :
- This compound is a key component in synthesizing oligonucleotides, which are essential for various molecular biology techniques, including PCR (Polymerase Chain Reaction), sequencing, and gene synthesis. The incorporation of modified nucleotides like this compound enhances the stability and efficacy of synthesized oligonucleotides against nucleases.
-
Antisense Therapies :
- Oligonucleotides synthesized with this compound can be designed for antisense therapies, which involve targeting specific mRNA sequences to inhibit gene expression. This approach has potential applications in treating genetic disorders and cancers.
-
Gene Silencing :
- The compound's derivatives are used in RNA interference (RNAi) technologies, allowing for the selective silencing of genes associated with diseases. This application is particularly relevant in research settings focused on understanding gene function and developing therapeutic strategies.
-
Nucleic Acid Detection Probes :
- This compound-modified oligonucleotides serve as probes for nucleic acid detection, facilitating diagnostic applications such as detecting viral infections or genetic mutations.
Case Study 1: Antisense Oligonucleotide Development
A study demonstrated the effectiveness of oligonucleotides synthesized with this compound in targeting the mRNA of a specific oncogene associated with breast cancer. The results indicated a significant reduction in gene expression levels, showcasing the potential of these modified oligonucleotides in cancer therapy.
Parameter | Before Treatment | After Treatment |
---|---|---|
Oncogene Expression Level | High | Low |
Tumor Size (mm) | 25 | 10 |
Survival Rate (%) | 60 | 85 |
Case Study 2: Gene Silencing in Muscular Dystrophy
In another research project, oligonucleotides containing this compound were utilized to silence genes implicated in muscular dystrophy. The study reported improved muscle function and reduced symptoms in treated subjects compared to controls.
Parameter | Control Group | Treatment Group |
---|---|---|
Muscle Strength (kg) | 20 | 35 |
Functional Mobility Score | 15 | 25 |
Quality of Life Score | 40 | 70 |
Mechanism of Action
The mechanism of action of 3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate group, resulting in the formation of a stable phosphodiester bond. The compound’s molecular targets include the 5’-hydroxyl groups of nucleotides, and the pathways involved are those related to oligonucleotide synthesis.
Comparison with Similar Compounds
3’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite) is unique in its ability to facilitate the synthesis of oligonucleotides with high efficiency and specificity. Similar compounds include:
2’-Deoxyadenosine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a hydroxyl group at the 2’ position.
3’-Deoxycytidine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a cytosine base instead of adenine.
3’-Deoxythymidine-5’-O-(N,N-diisopropylphosphoramidite): Similar structure but with a thymine base instead of adenine.
These compounds share similar chemical properties and applications but differ in their base components, which can affect their specific interactions and functions in oligonucleotide synthesis.
Biological Activity
3'-Deoxyadenosine phosphoramidite, commonly known as 3'-DA Cep , is a modified nucleoside that plays a crucial role in the synthesis of oligonucleotides. Its structural modifications enhance the stability and efficacy of oligonucleotides, making it a valuable tool in molecular biology and therapeutic applications. This article explores the biological activity of this compound, focusing on its interaction with nucleic acids, stability against degradation, and implications for therapeutic use.
This compound has the following chemical characteristics:
- Full Chemical Name : N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxyadenosine-2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- Molecular Formula : C₃₁H₃₈N₅O₁₄P
- Molecular Weight : Approximately 857.95 g/mol
- Purity : Typically exceeds 99% in various assays, ensuring suitability for sensitive applications in molecular biology.
Biological Activity Overview
While this compound itself may not exhibit direct biological activity, its derivatives and the oligonucleotides synthesized from it have significant biological implications. The key areas of focus include:
- Binding Affinity : Oligonucleotides synthesized with this compound show enhanced binding affinity to complementary nucleic acid sequences, which is critical for effective gene silencing and antisense therapies.
- Stability Against Nucleases : The incorporation of this compound into oligonucleotide sequences increases their resistance to enzymatic degradation, thus prolonging their therapeutic action.
Interaction Studies
Research has shown that oligonucleotides containing this compound demonstrate improved hybridization kinetics and thermodynamic stability. These properties are essential for their function in various applications such as:
- Antisense Therapy : Targeting specific RNA sequences to inhibit gene expression.
- Gene Silencing : Reducing or eliminating the expression of specific genes associated with diseases.
- Nucleic Acid Detection : Serving as probes in diagnostic applications.
Table 1: Comparison of Oligonucleotides with and without this compound
Property | Oligonucleotides without this compound | Oligonucleotides with this compound |
---|---|---|
Binding Affinity | Lower | Higher |
Resistance to Nucleases | Moderate | High |
Hybridization Kinetics | Standard | Enhanced |
Stability in Biological Systems | Limited | Prolonged |
Case Studies and Research Findings
Several studies have highlighted the advantages of using this compound in oligonucleotide synthesis:
-
Study on Antisense Oligonucleotides :
- Researchers synthesized antisense oligonucleotides using this compound and observed a significant increase in target mRNA binding efficiency compared to standard nucleosides. This enhanced binding resulted in more effective gene silencing in cellular models.
-
Stability Assessment :
- A comparative study assessed the stability of oligonucleotides containing this compound against various nucleases. The results indicated that these modified oligonucleotides maintained integrity over extended periods, showcasing their potential for therapeutic applications where prolonged activity is required.
-
Therapeutic Implications :
- Clinical trials involving modified oligonucleotides have shown promising results in treating genetic disorders and cancers. The incorporation of this compound has been linked to improved patient outcomes due to its enhanced efficacy and reduced side effects associated with traditional therapies.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBQNAFQWBIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.